molecular formula C60H102O29 B191895 Mogroside V CAS No. 88901-36-4

Mogroside V

Cat. No. B191895
CAS RN: 88901-36-4
M. Wt: 1287.4 g/mol
InChI Key: GHBNZZJYBXQAHG-KUVSNLSMSA-N
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Scientific Research Applications

1. Separation and Enrichment of Mogroside V

  • Summary of Application: Mogroside V, a non-caloric sweetener from Siraitia grosvenorii, was separated and enriched using macroporous resins .
  • Methods of Application: The adsorption properties of six macroporous resins were evaluated. HZ 806 resin offered the best adsorption and desorption capacities . Separation was performed with deionized water and 40% aqueous ethanol solution as mobile phases .
  • Results: In a typical run, 100 g of herb was processed and 3.38 g of mogroside V with a purity of 10.7% was harvested. This separation method provided a 15.1-fold increase in the purification factor from 0.5% to 10.7% .

2. Neuroprotection in Parkinson’s Disease

  • Summary of Application: Mogroside V (MV) was found to have protective effects against neuronal damages in Parkinson’s disease (PD) by attenuating mitochondrial dysfunction .
  • Methods of Application: Mice models of PD were set up with unilateral striatum injection of 0.25 mg/kg rotenone (Rot) and co-treated with 2.5 mg/kg, 5 mg/kg, and 10 mg/kg MV by gavage .
  • Results: Rot-induced motor impairments and dopaminergic neuronal damage were reversed by treatment of 10 mg/kg MV .

3. Anti-Inflammatory Response

  • Summary of Application: Mogroside V (MV) has been reported to possess anti-inflammatory bioactivity .

4. Inhibition of Hyperglycemia-Induced Lung Cancer Cells Metastasis

  • Summary of Application: Mogroside V inhibited the hyperglycemia-induced invasion and migration of lung cancer cells .
  • Results: Hyperglycemia promoted epithelial-mesenchymal transition (EMT), while mogroside V could reverse this process through up-regulating E-Cadherin expression and down-regulating N-Cadherin, Vimentin, Snail expressions .

5. Biotransformation Pathways of Mogrosides

  • Summary of Application: Plant endophytic fungi exhibit diverse biotransformation pathways of mogrosides and show great potential application in siamenoside I production .
  • Methods of Application: In the study, 20 fungal strains were randomly selected from an endophytic fungal strain library to assess their capability for mogroside V transformation . The results revealed that a relatively high rate (30%) of endophytic fungal strains exhibited transformative potential .
  • Results: Among the given fungal endophytes, Aspergillus sp. S125 almost completely converted mogroside V into the end-products mogroside II A and aglycone within just 2 days of fermentation . Muyocopron sp. A5 produced rich intermediate products, including siamenoside I, and the end-product mogroside II E .

6. Drug Delivery

  • Summary of Application: Mogroside V (MOG-V) was evaluated as a promising carrier in drug delivery to improve the bioavailability and liver distribution of silybin (SLY) .
  • Methods of Application: Solid dispersion particles (SDPs) of SLY/MOG-V were prepared utilizing the solvent evaporation method . The physicochemical characterizations of SDPs were evaluated by using dynamic light scattering (DLS), differential scanning calorimetry (DSC), and powder X-ray diffraction (PXRD) measurements .
  • Results: The pharmacokinetic study in rats showed that oral absorption of SLY/MOG-V SDPs was dramatically increased . The mean value of AUC until 12 h for SLY/MOG-V SDPs (27,481 ng·min/mL) was 24.5-fold higher than that of pure SLY (1122 ng·min/mL) .

7. Flavor Enhancer

  • Summary of Application: Mogroside V is used as a flavor enhancer in beverages such as fruit juices and coffee .
  • Results: The addition of Mogroside V can effectively mask undesirable flavors, reducing bitterness and providing a pleasant sweetness .

8. Sweetener

  • Summary of Application: Mogroside V extract from Siraitia grosvenorii fruit is used as a sweetener . It is 250 times sweeter than sucrose and is commonly used in food and beverage industries .

properties

IUPAC Name

(2R,3R,4S,5S,6R)-2-[[(2R,3S,4S,5R,6R)-6-[[(3S,8S,9R,10R,11R,13R,14S,17R)-17-[(2R,5R)-5-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxy-6-hydroxy-6-methylheptan-2-yl]-11-hydroxy-4,4,9,13,14-pentamethyl-2,3,7,8,10,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-3,4,5-trihydroxyoxan-2-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C60H102O29/c1-23(9-13-35(57(4,5)79)88-55-50(89-54-49(78)43(72)38(67)29(20-63)84-54)45(74)40(69)31(86-55)22-81-52-47(76)42(71)37(66)28(19-62)83-52)24-15-16-58(6)32-12-10-25-26(60(32,8)33(64)17-59(24,58)7)11-14-34(56(25,2)3)87-53-48(77)44(73)39(68)30(85-53)21-80-51-46(75)41(70)36(65)27(18-61)82-51/h10,23-24,26-55,61-79H,9,11-22H2,1-8H3/t23-,24-,26-,27-,28-,29-,30-,31-,32+,33-,34+,35-,36-,37-,38-,39-,40-,41+,42+,43+,44+,45+,46-,47-,48-,49-,50-,51-,52-,53+,54+,55+,58+,59-,60+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHBNZZJYBXQAHG-KUVSNLSMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC(C(C)(C)O)OC1C(C(C(C(O1)COC2C(C(C(C(O2)CO)O)O)O)O)O)OC3C(C(C(C(O3)CO)O)O)O)C4CCC5(C4(CC(C6(C5CC=C7C6CCC(C7(C)C)OC8C(C(C(C(O8)COC9C(C(C(C(O9)CO)O)O)O)O)O)O)C)O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CC[C@H](C(C)(C)O)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O)O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)[C@H]4CC[C@@]5([C@@]4(C[C@H]([C@@]6([C@H]5CC=C7[C@H]6CC[C@@H](C7(C)C)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO[C@H]9[C@@H]([C@H]([C@@H]([C@H](O9)CO)O)O)O)O)O)O)C)O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C60H102O29
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1287.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Mogroside V

CAS RN

88901-36-4
Record name Mogroside V
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0088901364
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 88901-36-4
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name MOGROSIDE V
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZFF6Z51TUR
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Citations

For This Compound
1,250
Citations
J Nie, K Yan, L Sui, H Zhang, H Zhang, X Yang, S Lu… - Theriogenology, 2020 - Elsevier
… Furthermore, mogroside V reduced the levels of reactive … Moreover, mogroside V supplementation enhanced the mitochondrial … In summary, our findings demonstrate that …
Number of citations: 62 www.sciencedirect.com
M Itkin, R Davidovich-Rikanati… - Proceedings of the …, 2016 - National Acad Sciences
… We identify here the biosynthetic pathway of the sweet triterpenoid glycoside mogroside V, … families responsible for the synthesis of mogroside V: squalene epoxidases, triterpenoid …
Number of citations: 159 www.pnas.org
D Shi, M Zheng, Y Wang, C Liu, S Chen - Pharmaceutical Biology, 2014 - Taylor & Francis
… To gain further insight into the mechanism of mogroside V-mediated regulation of NF-κB in vivo, we examined the effect of mogroside V on IκBα phosphorylation and degradation. As …
Number of citations: 59 www.tandfonline.com
G Zhou, Y Zhang, Y Li, M Wang, X Li - Journal of Chromatography B, 2018 - Elsevier
… in vivo metabolism of mogroside V is changed in the T2D model rats. The data obtained could provide valuable reference for the development of mogroside V as a hypoglycemic agent. …
Number of citations: 35 www.sciencedirect.com
F Xu, DP Li, ZC Huang, FL Lu, L Wang… - … of pharmaceutical and …, 2015 - Elsevier
… The present study aims to clarify the biotransformation process of mogroside V in vitro and in vivo and determine the distribution of mogroside V and its metabolites in rats. …
Number of citations: 63 www.sciencedirect.com
J Li, Y Huang, W Zhang, A Bilawal, N Sukhbaatar… - Food …, 2023 - Elsevier
In this work, the interaction mechanism, structure and foaming properties between three whey proteins (α-lactalbumin (ALa), β-lactoglobulin (BLg) and bovine serum albumin (BSA)) and …
Number of citations: 14 www.sciencedirect.com
H Luo, C Peng, X Xu, Y Peng, F Shi, Q Li, J Dong… - Molecular …, 2022 - Springer
Mitochondrial dysfunction and oxidative stress are thought to play a dominant role in the pathogenesis of Parkinson’s disease (PD). Mogroside V (MV), extracted from Siraitia grosvenorii…
Number of citations: 10 link.springer.com
J Nie, L Sui, H Zhang, H Zhang, K Yan, X Yang… - Aging (Albany …, 2019 - ncbi.nlm.nih.gov
… of mogroside V on porcine oocyte quality during in vitro ageing and explore the related causes. We observed that mogroside V … Moreover, mogroside V can markedly reduce reactive …
Number of citations: 32 www.ncbi.nlm.nih.gov
Y Liu, J Wang, X Guan, D Yu, M Huangfu, T Dou… - Phytomedicine, 2021 - Elsevier
… We evaluated the protective effects of mogroside V on lung inflammation in asthmatic mice. … Metabolic profiles of serum and lung samples of mice in control, model and mogroside V …
Number of citations: 10 www.sciencedirect.com
Q Mo, H Fu, D Zhao, J Zhang, C Wang… - Drug Design …, 2021 - Taylor & Francis
… Mogrosides, the main active components of Siraitia grosvenorii, have strong antioxidant activity; however, it is unclear whether mogroside V (MV) exerts these effects in skin cells. This …
Number of citations: 7 www.tandfonline.com

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